molecular formula C13H15O2D3 B602648 (R)-Ibuprofen-d3 CAS No. 121702-86-1

(R)-Ibuprofen-d3

Katalognummer: B602648
CAS-Nummer: 121702-86-1
Molekulargewicht: 209.31
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Ibuprofen-d3 is a deuterated form of ®-Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The deuterium atoms in ®-Ibuprofen-d3 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ibuprofen-d3 typically involves the incorporation of deuterium atoms into the ibuprofen molecule. One common method is the catalytic hydrogenation of ®-Ibuprofen using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a solvent like ethanol or methanol and are carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of ®-Ibuprofen-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-Ibuprofen-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

One significant application of (R)-Ibuprofen-d3 is in pharmacokinetic studies. The deuterated compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for analyzing ibuprofen enantiomers in biological samples. For example, a study developed a sensitive LC-MS/MS method to simultaneously separate and quantify ibuprofen enantiomers, including this compound, in dog plasma. This method demonstrated high reproducibility and efficiency, which is crucial for pharmacokinetic evaluations in preclinical trials .

Table 1: Ion Transitions for Ibuprofen Compounds

CompoundIon Transition (m/z)Retention Time (min)
(S)-(+)-Ibuprofen205.1 → 160.910.38
(R)-(-)-Ibuprofen205.1 → 160.99.44
(S)-(+)-Ibuprofen-d3208.1 → 163.910.31

Anti-Cancer Research

Another promising application of this compound is in cancer research. A study investigated the combined effects of ibuprofen with 1,25-dihydroxyvitamin D3 on prostate cancer cells (LNCaP). The results indicated that the combination significantly inhibited cell growth and enhanced apoptosis compared to either treatment alone. While this study primarily focused on ibuprofen, the use of deuterated forms like this compound can improve the accuracy of metabolic tracking in such experiments .

Table 2: Effects of Combined Treatment on Cell Growth

TreatmentCell Growth Inhibition (%)Apoptosis Enhancement
Control--
1,25-Dihydroxyvitamin D3241.7-fold
Ibuprofen242.2-fold
Combined Treatment674.9-fold

Clinical Applications

In clinical settings, this compound can be utilized to study the pharmacological effects of ibuprofen in various populations, including those with specific metabolic profiles that may affect drug metabolism and efficacy. The unique isotopic labeling allows researchers to trace the metabolic pathways and interactions of ibuprofen more accurately, providing insights into its therapeutic effects and potential side effects.

Wirkmechanismus

The mechanism of action of ®-Ibuprofen-d3 is similar to that of ®-Ibuprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-Ibuprofen-d3 reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-Ibuprofen: The enantiomer of ®-Ibuprofen, which is more potent in inhibiting COX enzymes.

    Deuterated NSAIDs: Other deuterated nonsteroidal anti-inflammatory drugs used for similar research purposes.

Uniqueness

®-Ibuprofen-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the metabolic stability and pharmacokinetics of the compound, making it a valuable tool for studying drug metabolism and interactions.

Biologische Aktivität

(R)-Ibuprofen-d3 is a deuterated form of ibuprofen, a widely utilized nonsteroidal anti-inflammatory drug (NSAID). The deuteration involves substituting three hydrogen atoms with deuterium, enhancing the compound's utility in metabolic and pharmacokinetic studies. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and relevant research findings.

This compound retains the core structure of ibuprofen, characterized by a propionic acid derivative. Its molecular formula is C13H17D3O2, where the presence of deuterium allows for precise tracking in biological systems. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes—COX-1 and COX-2—leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .

Pharmacokinetics

Research indicates that this compound exhibits pharmacokinetic properties similar to those of its non-labeled counterpart. Key findings include:

  • Absorption : Following oral administration, peak plasma concentrations occur within approximately 90 minutes.
  • Metabolism : this compound is stereospecifically converted to (S)-ibuprofen, with conversion rates varying based on individual characteristics and formulation types .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Molecular Weight215.28 g/mol
Peak Plasma Time~90 minutes
Conversion Rate63% to (S)-ibuprofen
Elimination Half-LifeApproximately 2 hours

In Vitro Studies

A significant study evaluated the combined effects of this compound with 1,25(OH)2D3 on prostate cancer cells (LNCaP). The results demonstrated:

  • A 42% reduction in cell growth when treated with both compounds compared to controls.
  • A 67% synergistic inhibition in DHT-stimulated cells.
  • Enhanced apoptosis rates—4.9-fold increase when both agents were combined .

Table 2: Effects on Cell Growth and Apoptosis

Treatment CombinationCell Growth Inhibition (%)Apoptosis Enhancement (Fold)
Control01
1,25(OH)2D3241.7
Ibuprofen242.2
Combined674.9

Case Studies

A case study involving healthy human subjects highlighted the metabolic pathways of ibuprofen isomers. It was found that:

  • Stereoselectivity plays a crucial role in the metabolism, with (S)-ibuprofen being preferentially metabolized.
  • The study utilized stable isotope methodology to track metabolic conversions effectively .

Eigenschaften

CAS-Nummer

121702-86-1

Molekularformel

C13H15O2D3

Molekulargewicht

209.31

Aussehen

White Low Melting Solid

melting_point

50-52°C

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

51146-57-7 (unlabelled)

Synonyme

(R)-(-)-Ibuprofen-d3;  (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid;  (-)-Ibuprofen-d3;  (R)-2-(4-Isobutylphenyl)propanoic Acid-d3;  R-(-)-p-Isobutylhydratropic Acid-d3

Tag

Ibuprofen Impurities

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.